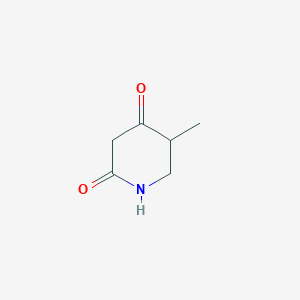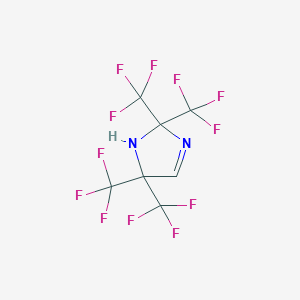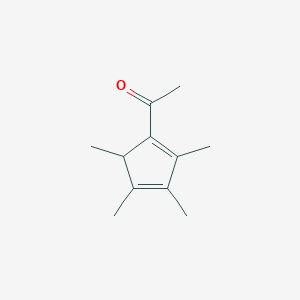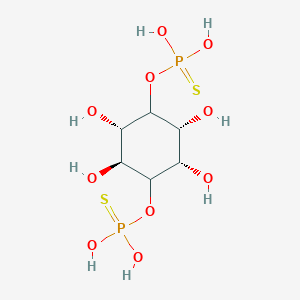
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one, also known as FTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. FTM is a member of the dioxolane family, which is known for its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been found to have a high affinity for certain receptors in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been shown to have minimal toxicity and side effects in animal studies. It has been found to be well-tolerated even at high doses, making it a promising candidate for further development. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been shown to have a low binding affinity for human plasma proteins, which could lead to a longer half-life and increased efficacy. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has also been found to have a good pharmacokinetic profile, with rapid absorption and distribution in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has several advantages for lab experiments, including its low toxicity and high potency. It is also relatively easy to synthesize and can be scaled up for commercial production. However, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has some limitations, including its limited solubility in water, which could make it difficult to administer in certain experiments. Additionally, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has not been extensively studied in humans, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one. One potential area of research is the development of new antimicrobial agents based on 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one's unique chemical properties. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one could also be further investigated for its potential use in the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one and its potential side effects in humans. Overall, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has shown great promise in various scientific research applications and warrants further investigation.
Méthodes De Synthèse
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl alcohol with thioacetic acid followed by oxidation and cyclization to form the dioxolane ring. The final product is obtained through the addition of methyl iodide to the intermediate compound. The synthesis method of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one is relatively simple and can be scaled up for commercial production.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has shown promising results in various scientific research applications. It has been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has also been studied for its anti-inflammatory and analgesic effects, which could lead to the development of new pain relief medications. Additionally, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been investigated for its potential use in the treatment of cancer and neurological disorders.
Propriétés
Numéro CAS |
111738-35-3 |
|---|---|
Nom du produit |
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one |
Formule moléculaire |
C11H9FO3S |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)sulfanylmethyl]-5-methyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C11H9FO3S/c1-7-10(15-11(13)14-7)6-16-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3 |
Clé InChI |
CPLWLGPEPHDKEM-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)F |
SMILES canonique |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)F |
Autres numéros CAS |
111738-35-3 |
Synonymes |
4-(4-fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one FTMDO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



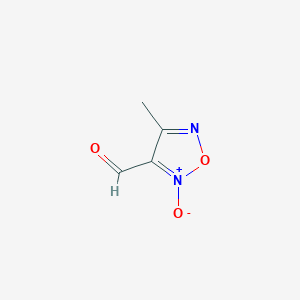
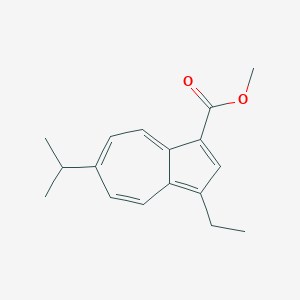

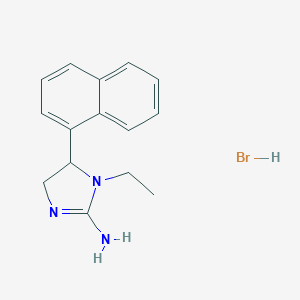
![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
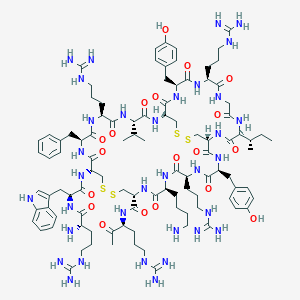
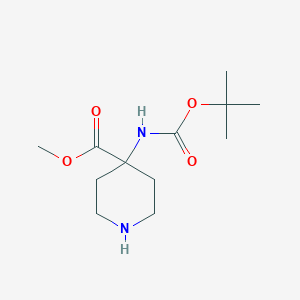

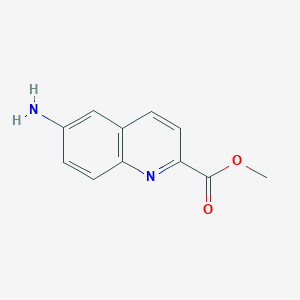
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
